1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide
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Overview
Description
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is a chemical compound known for its unique structure and properties. It is a derivative of benzodiazole, characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms in the benzodiazole ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the alkylation of benzodiazole derivatives. One common method is the reaction of 1,3-diethylbenzodiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole amines .
Scientific Research Applications
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleating agent, enhancing the conductivity of doped films in electronic applications. It also exhibits rotational motion when excited with specific voltage pulses, making it useful in molecular machines .
Comparison with Similar Compounds
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide can be compared with other benzodiazole derivatives:
1,3-Dimethyl-1H-benzodiazol-3-ium iodide: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-2-phenyl-1H-benzodiazol-3-ium iodide: Contains a phenyl group, which alters its chemical properties and applications.
1,3-Diethyl-2-methyl-1H-imidazol-3-ium iodide: Similar structure but with an imidazole ring instead of a benzodiazole ring.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3-diethyl-2-methylbenzimidazol-3-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.HI/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQCGXLQRWJKOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=CC=CC=C21)CC)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19101-76-9 |
Source
|
Record name | 1,3-DIETHYL-2-METHYL-3H-BENZOIMIDAZOL-1-IUM, IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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